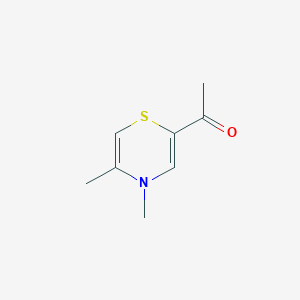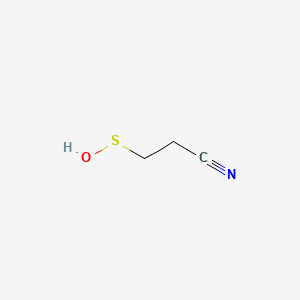
3-(Hydroxysulfanyl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Hydroxysulfanyl)propanenitrile is an organic compound with the molecular formula C3H5NOS It is characterized by the presence of a hydroxyl group (-OH) and a sulfanyl group (-SH) attached to a propanenitrile backbone
准备方法
Synthetic Routes and Reaction Conditions
3-(Hydroxysulfanyl)propanenitrile can be synthesized through several methods:
Nucleophilic Substitution:
Addition Reactions: Another method is the addition of hydrogen cyanide (HCN) to aldehydes or ketones, resulting in the formation of hydroxynitriles.
Industrial Production Methods
Industrial production of this compound typically involves the large-scale application of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
化学反应分析
Types of Reactions
3-(Hydroxysulfanyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The sulfanyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) and alkyl halides are commonly used.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives.
科学研究应用
3-(Hydroxysulfanyl)propanenitrile has several scientific research applications:
作用机制
The mechanism of action of 3-(Hydroxysulfanyl)propanenitrile involves its interaction with various molecular targets:
Nucleophilic Addition: The nitrile group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce various products.
Oxidation-Reduction: The hydroxyl and sulfanyl groups can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
Propanenitrile: Lacks the hydroxyl and sulfanyl groups, making it less reactive in certain chemical reactions.
3-Hydroxypropanenitrile: Contains a hydroxyl group but lacks the sulfanyl group, resulting in different reactivity and applications.
3-Sulfanylpropanenitrile: Contains a sulfanyl group but lacks the hydroxyl group, leading to variations in chemical behavior.
Uniqueness
3-(Hydroxysulfanyl)propanenitrile is unique due to the presence of both hydroxyl and sulfanyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in synthetic chemistry and various applications .
属性
CAS 编号 |
839708-81-5 |
|---|---|
分子式 |
C3H5NOS |
分子量 |
103.15 g/mol |
IUPAC 名称 |
3-hydroxysulfanylpropanenitrile |
InChI |
InChI=1S/C3H5NOS/c4-2-1-3-6-5/h5H,1,3H2 |
InChI 键 |
CCUZNTCMSYLIAW-UHFFFAOYSA-N |
规范 SMILES |
C(CSO)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


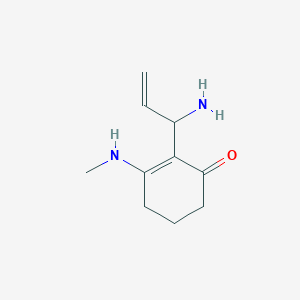
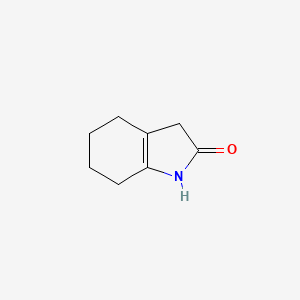
![N-[4-({2-[(Pyridin-3-yl)oxy]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B14208349.png)
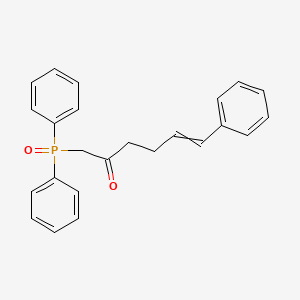
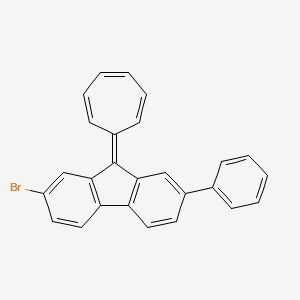
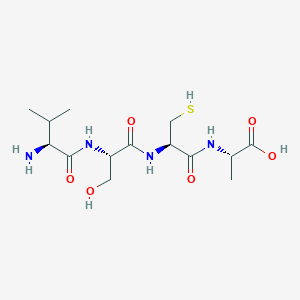
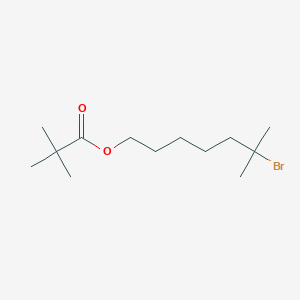
![Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate](/img/structure/B14208375.png)
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14208377.png)
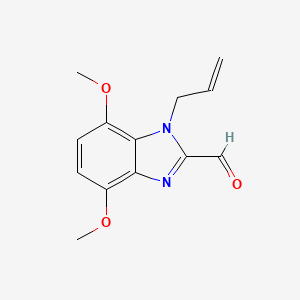
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine](/img/structure/B14208405.png)

![Piperidine, 1-[(3-chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)phenoxy]-](/img/structure/B14208413.png)
